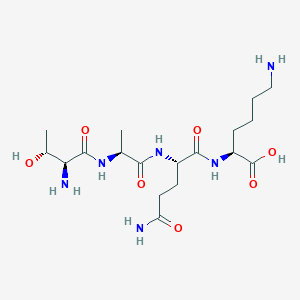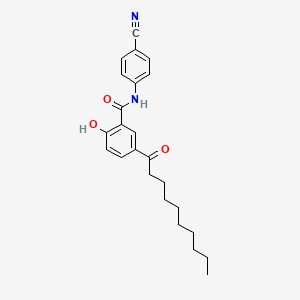
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide is an organic compound that features a benzamide core substituted with a decanoyl group, a hydroxy group, and a cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-cyanophenylamine, which is then acylated with decanoyl chloride to introduce the decanoyl group. The resulting intermediate is further reacted with 2-hydroxybenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers, due to its unique structural properties
Wirkmechanismus
The mechanism of action of N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes or the disruption of cellular metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Cyanophenyl)-2-hydroxybenzamide: Lacks the decanoyl group, which may affect its solubility and bioactivity.
N-(4-Cyanophenyl)-5-decanoylbenzamide: Lacks the hydroxy group, which may influence its reactivity and interaction with biological targets.
Uniqueness
N-(4-Cyanophenyl)-5-decanoyl-2-hydroxybenzamide is unique due to the presence of both the decanoyl and hydroxy groups, which confer distinct physicochemical properties. These groups enhance its solubility in organic solvents and its potential to form hydrogen bonds, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
675832-39-0 |
|---|---|
Molekularformel |
C24H28N2O3 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-5-decanoyl-2-hydroxybenzamide |
InChI |
InChI=1S/C24H28N2O3/c1-2-3-4-5-6-7-8-9-22(27)19-12-15-23(28)21(16-19)24(29)26-20-13-10-18(17-25)11-14-20/h10-16,28H,2-9H2,1H3,(H,26,29) |
InChI-Schlüssel |
JSBUXAJKYTUOFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
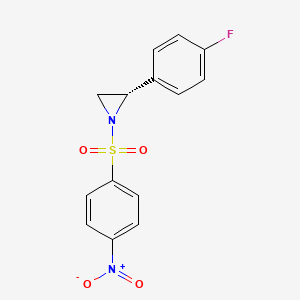
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
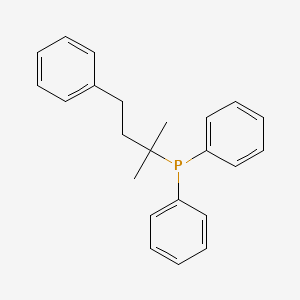
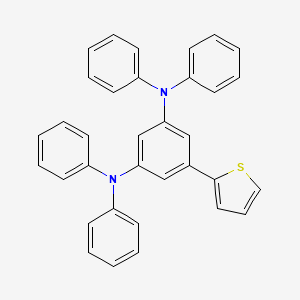
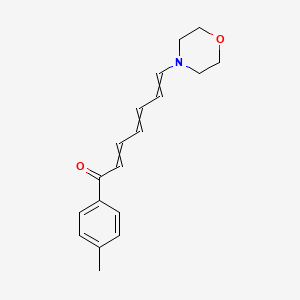
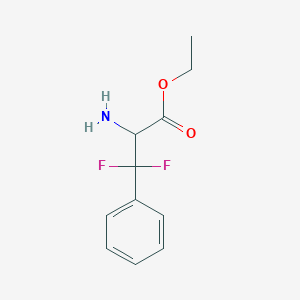
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
